

Spectroscopic Data Analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)cyclopentanecarbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Aminophenyl)cyclopentanecarbonitrile**, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

- IUPAC Name: **1-(4-aminophenyl)cyclopentanecarbonitrile**
- CAS Number: 115279-73-7[1]
- Molecular Formula: $C_{12}H_{14}N_2$ [1][2][3][4][5]
- Molecular Weight: 186.25 g/mol [1][6][3]

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for **1-(4-Aminophenyl)cyclopentanecarbonitrile**. It is important to note that while some experimental data is available, a complete, publicly accessible dataset for this specific molecule is limited. Therefore, some of the presented data is based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data (Predicted, 400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	d, $J=8.4$ Hz	2H	Ar-H (ortho to - $\text{C}(\text{CN})\text{C}_4\text{H}_8$)
6.68	d, $J=8.4$ Hz	2H	Ar-H (ortho to $-\text{NH}_2$)
3.80	br s	2H	$-\text{NH}_2$
2.20 - 2.10	m	4H	Cyclopentyl $-\text{CH}_2$
1.95 - 1.85	m	4H	Cyclopentyl $-\text{CH}_2$

Table 2: ^{13}C NMR Data (Predicted, 100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
145.8	Ar-C (C-NH ₂)
128.5	Ar-C (CH, ortho to -NH ₂)
125.5	Ar-C (quaternary)
123.0	C \equiv N
115.2	Ar-C (CH, ortho to -C(CN)C ₄ H ₈)
48.0	Quaternary Cyclopentyl C
38.0	Cyclopentyl CH ₂
24.0	Cyclopentyl CH ₂

Note: The provided NMR data is based on predictions and may vary from experimental results. The Royal Society of Chemistry provides some NMR data, though specific peak assignments for this compound are not explicitly detailed.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Strong	Aliphatic C-H stretch
2240 - 2220	Medium, Sharp	C≡N stretch[8]
1620 - 1580	Strong	N-H bend (scissoring)
1600, 1510, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
820	Strong	para-disubstituted C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Predicted ESI-MS)

m/z (amu)	Adduct
187.1230	[M+H] ⁺
209.1049	[M+Na] ⁺
185.1084	[M-H] ⁻

Note: This data is based on predicted values.[9] Experimental analysis, such as that offered by LC-MS services mentioned by some suppliers, would be required for confirmation.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-(4-Aminophenyl)cyclopentanecarbonitrile**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Acquisition:
 - Acquire ^1H NMR spectra using a 400 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using the same instrument, employing broadband proton decoupling.
 - Use the residual solvent peak as an internal reference.[\[7\]](#)
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy

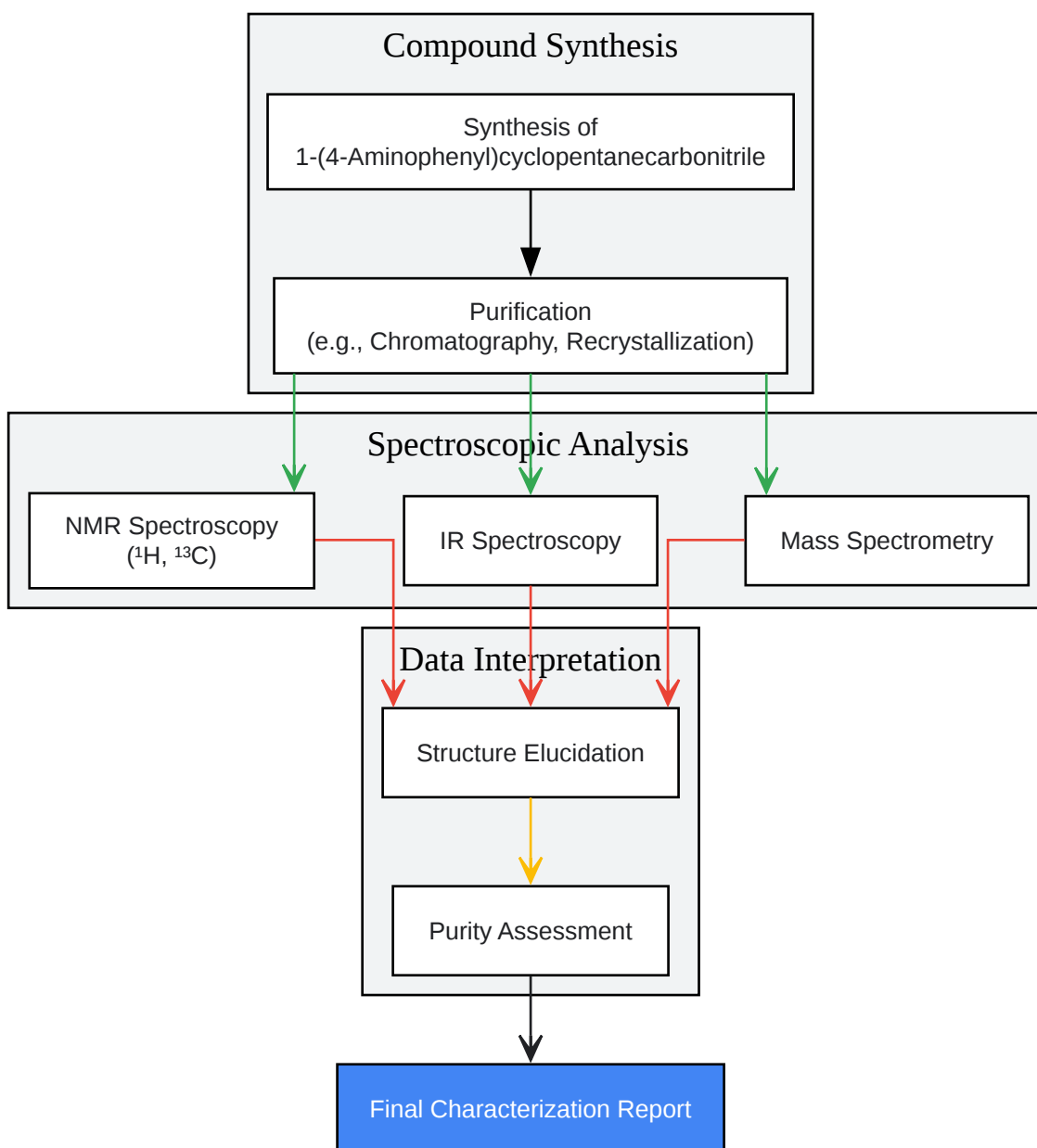
- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
- Data Acquisition:
 - Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Acquire spectra in both positive and negative ion modes.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **1-(4-Aminophenyl)cyclopentanecarbonitrile**.



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Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for **1-(4-Aminophenyl)cyclopentanecarbonitrile**. While a complete set of experimentally verified data is not publicly available, the information compiled here from various sources and theoretical predictions offers a robust starting point for researchers. For definitive structural

confirmation and purity assessment, it is recommended that experimental data be acquired following the generalized protocols outlined in this document.

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